3-(1H-benzimidazol-2-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one
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Overview
Description
3-(1H-benzimidazol-2-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one is a complex organic compound that features both benzimidazole and indole moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of Benzimidazole: Starting from o-phenylenediamine and a carboxylic acid or its derivative.
Formation of Indole: Starting from aniline and a ketone through Fischer indole synthesis.
Coupling Reaction: Combining the benzimidazole and indole intermediates through a coupling reaction, possibly involving a base and a coupling agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the carbonyl group.
Substitution: Both the benzimidazole and indole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under acidic or basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Potential as an inhibitor of specific enzymes.
Receptor Binding: Possible interactions with biological receptors.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Antimicrobial Activity: Potential activity against bacteria, fungi, or viruses.
Industry
Dye Synthesis: Use in the synthesis of dyes or pigments.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking substrate access.
Receptor Binding: It could interact with a receptor, modulating its activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole or mebendazole.
Indole Derivatives: Compounds like indomethacin or serotonin.
Uniqueness
3-(1H-benzimidazol-2-yl)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one is unique due to the combination of benzimidazole and indole structures, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C18H17N3O |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1-(2,3-dihydroindol-1-yl)propan-1-one |
InChI |
InChI=1S/C18H17N3O/c22-18(21-12-11-13-5-1-4-8-16(13)21)10-9-17-19-14-6-2-3-7-15(14)20-17/h1-8H,9-12H2,(H,19,20) |
InChI Key |
FYARIEOCJQDHQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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